molecular formula C29H30N2O5 B12294796 (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

Katalognummer: B12294796
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: QCZIGGBDUSMTIJ-VIJSPRBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one is a complex organic compound characterized by its unique structure, which includes two furan-3-ylmethyl groups and two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The furan-3-ylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for biochemical studies.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development.

    Industry: It may have applications in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one exerts its effects is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The pathways involved would depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other diazepan derivatives and compounds with furan-3-ylmethyl groups. Some examples are:

Uniqueness

What sets (4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C29H30N2O5

Molekulargewicht

486.6 g/mol

IUPAC-Name

(4R,5S,6S,7R)-1,3-dibenzyl-4,7-bis(furan-3-ylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C29H30N2O5/c32-27-25(15-23-11-13-35-19-23)30(17-21-7-3-1-4-8-21)29(34)31(18-22-9-5-2-6-10-22)26(28(27)33)16-24-12-14-36-20-24/h1-14,19-20,25-28,32-33H,15-18H2/t25-,26-,27+,28+/m1/s1

InChI-Schlüssel

QCZIGGBDUSMTIJ-VIJSPRBVSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=COC=C4)O)O)CC5=COC=C5

Kanonische SMILES

C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=COC=C4)O)O)CC5=COC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.